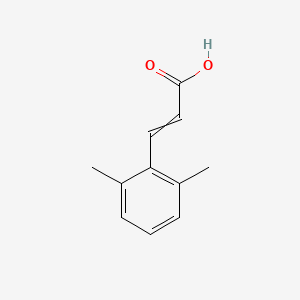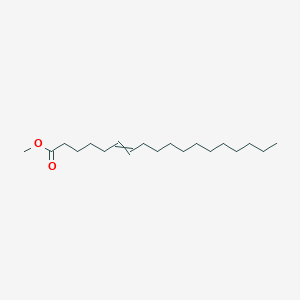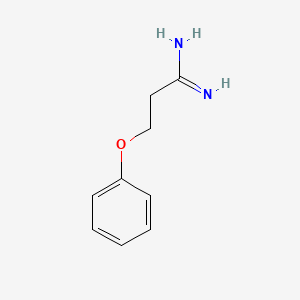![molecular formula C16H11F3N2O B12444806 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is a compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including sedative, anxiolytic, and anticonvulsant properties . This particular compound features a trifluoromethyl group, which can enhance its pharmacological activity and stability .
Métodos De Preparación
The synthesis of 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol typically involves the cyclization of hexafluoroacetone N-phenylimine derivatives . The process includes the following steps:
Formation of Hexafluoroacetone N-Phenylimine: This is achieved by reacting hexafluoroacetone with aniline in the presence of a catalyst such as cesium fluoride.
Cyclization: The resulting N-phenylimine derivative undergoes cyclization to form the benzodiazepine ring structure.
Industrial production methods often involve continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .
Análisis De Reacciones Químicas
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, particularly on the phenol ring, using reagents like nitric acid for nitration or sulfuric acid for sulfonation
Aplicaciones Científicas De Investigación
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The trifluoromethyl group may enhance its binding affinity and potency .
Comparación Con Compuestos Similares
2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol can be compared with other benzodiazepine derivatives:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Triflubazam: Contains a trifluoromethyl group and has prolonged action time.
The presence of the trifluoromethyl group in this compound distinguishes it from other benzodiazepines, potentially offering enhanced pharmacological properties and stability .
Propiedades
Fórmula molecular |
C16H11F3N2O |
|---|---|
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)-1H-1,5-benzodiazepin-4-yl]phenol |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)15-9-13(10-5-1-4-8-14(10)22)20-11-6-2-3-7-12(11)21-15/h1-9,21-22H |
Clave InChI |
SKLXVLGTJFFACQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)
![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)


![(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444790.png)


![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)


